[RuCl(p-cymene)((R)-binap)]Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [RuCl(p-cymene)(®-binap)]Cl is a ruthenium-based complex where the central ruthenium atom is coordinated with a chloride ion, a p-cymene ligand, and a chiral ®-binap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [RuCl(p-cymene)(®-binap)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-binap under controlled conditions. One common method involves the use of a weak base under aerobic conditions to facilitate the formation of the complex . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of [RuCl(p-cymene)(®-binap)]Cl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[RuCl(p-cymene)(®-binap)]Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in asymmetric hydrogenation.
Substitution: Ligand substitution reactions are common, where the chloride ion or the p-cymene ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving [RuCl(p-cymene)(®-binap)]Cl include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ®-binap ligand.
Major Products
The major products formed from reactions involving [RuCl(p-cymene)(®-binap)]Cl depend on the specific reaction type. For example, in asymmetric hydrogenation, the major products are often chiral alcohols or amines. In oxidation reactions, the products can include epoxides or ketones.
Scientific Research Applications
[RuCl(p-cymene)(®-binap)]Cl has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce chiral products.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as a therapeutic agent.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [RuCl(p-cymene)(®-binap)]Cl involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through various pathways. The chiral ®-binap ligand plays a crucial role in inducing asymmetry in the reaction, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate but often include the activation of hydrogen or oxygen molecules and the formation of intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [RuCl(p-cymene)(®-binap)]Cl include:
(Cymene)ruthenium dichloride dimer: This compound has a similar structure but lacks the chiral ®-binap ligand.
[RuCl2(NHC)(p-cymene)] complexes: These complexes feature N-heterocyclic carbene ligands instead of ®-binap and are used in similar catalytic applications.
Uniqueness
The uniqueness of [RuCl(p-cymene)(®-binap)]Cl lies in its chiral ®-binap ligand, which imparts high enantioselectivity to the reactions it catalyzes. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C54H46Cl2P2Ru+ |
---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 |
InChI Key |
MMAGOHNRINMYDK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.